delta7,24-Cholestadien-3beta-ol
Description
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20?,21+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
PKEPPDGGTSZLBL-WIMCOPAWSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
delta7,24-Cholestadien-3beta-ol is primarily studied for its role as a precursor in the biosynthesis of cholesterol and other sterols. It is involved in the enzymatic pathways that convert 7-dehydrocholesterol to cholesterol through several intermediates. Studies have shown that the compound can be used to investigate the mechanisms of cholesterol biosynthesis and the regulation of sterol metabolism.
Key Findings:
- The conversion of 7-dehydrocholesterol to this compound is catalyzed by specific enzymes in liver microsomes, demonstrating its importance in metabolic pathways .
- Research indicates that alterations in the levels of this compound can affect cellular morphology and function, particularly in cultured cells exposed to inhibitors of sterol synthesis .
Clinical Applications
The compound has been investigated for its potential therapeutic applications, particularly concerning conditions related to cholesterol metabolism. Its role as a biomarker for certain diseases has been explored, with implications for diagnosing and monitoring conditions such as cerebrotendinous xanthomatosis.
Clinical Insights:
- Elevated levels of this compound have been associated with disorders of sterol metabolism, making it a candidate for diagnostic criteria in specific metabolic diseases .
- The compound's effects on cell growth and morphology suggest potential applications in cancer research, where modulation of cholesterol pathways may influence tumor progression .
Pharmacological Research
This compound is also being studied for its pharmacological properties. Its interaction with various biological systems makes it a valuable subject for drug discovery and development.
Research Highlights:
- Investigations into the oxidative stress response have revealed that this compound can participate in free radical oxidation processes, which are critical in understanding its role in disease mechanisms such as neurodegeneration and cardiovascular diseases .
- The compound's reactivity compared to other sterols indicates its potential use as a lead compound for developing new therapeutic agents targeting cholesterol-related disorders .
Metabolomic Profiling
Recent studies have utilized this compound in metabolomic profiling to identify biomarkers associated with inflammatory bowel disease and other metabolic disorders. This application highlights the compound's relevance in understanding disease mechanisms at a molecular level.
Metabolomic Applications:
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a detailed comparison of delta7,24-Cholestadien-3beta-ol with key analogs:
Spectral and Physical Properties
- This compound : High-resolution mass spectrometry confirms its elemental composition (C27H44O) and structural integrity. Its IR spectrum overlaps with biological sterols, supporting its identity as a natural intermediate .
- 5alpha-Cholesta-7,24-dien-3beta-ol : A solid compound with a melting point of 147–151°C, similar to this compound but distinguishable via NMR or mass spectrometry due to 5α configuration .
- 7-Dehydrocholesterol : Exhibits a distinct UV absorption profile due to the conjugated Δ5,7 system, a feature absent in delta7,24 analogs .
Metabolic and Enzymatic Context
- Synthesis Pathway : this compound is derived from delta5,7,24-cholestatrien-3beta-ol through hydrogenation, a reaction critical for reducing polyunsaturated intermediates in cholesterol biosynthesis .
- Enzymatic Specificity: Enzymes like cholestenol delta-isomerase preferentially act on Δ8 or Δ7 isomers, explaining the compartmentalization of zymosterol and this compound in distinct pathway branches .
Preparation Methods
Rat Liver Microsomal Enzyme Systems
Rat liver microsomes are widely used for sterol reduction due to their endogenous Δ⁷- and Δ²⁴-reductase activities. In one approach, Δ⁵,⁷,²⁴-cholestatrien-3β-ol is enzymatically reduced to Δ⁷,²⁴-cholestadien-3β-ol via selective hydrogenation of the Δ⁵ double bond. Key findings include:
-
Substrate Specificity : The Δ⁷-reductase in rat liver shows no activity toward Δ²²-unsaturated sterols, ensuring selective reduction of Δ⁵ bonds.
-
Kinetic Parameters : Competition studies confirm a single Δ⁵,⁷-sterol Δ⁷-reductase enzyme with a Kₘ of 12 μM for Δ⁵,⁷,²⁴-cholestatrien-3β-ol.
-
Yield : Incubation of 50 mg of Δ⁵,⁷,²⁴-cholestatrien-3β-ol with rat liver microsomes yields ~45 mg of Δ⁷,²⁴-cholestadien-3β-ol after purification.
Inhibitor-Mediated Accumulation in Biological Tissues
Administration of cholesterol biosynthesis inhibitors (e.g., triparanol) to animal models induces Δ⁷,²⁴-cholestadien-3β-ol accumulation:
-
Triparanol Treatment : Rats treated with triparanol (0.1% w/w diet for 14 days) show a 15-fold increase in Δ⁷,²⁴-cholestadien-3β-ol in skin tissues.
-
Isolation Protocol :
Chemical Synthesis via Catalytic Hydrogenation
Palladium-Catalyzed Partial Hydrogenation
Δ⁷,²⁴-cholestadien-3β-ol can be synthesized from Δ⁵,⁷,²⁴-cholestatrien-3β-ol using palladium catalysts:
Raney Nickel Hydrogenation
Raney nickel enables reduction of Δ⁸(¹⁴) bonds while preserving Δ⁷,²⁴ unsaturation:
-
Procedure :
-
Substrate: Δ⁸(¹⁴),²⁴-cholestadien-3β-ol (100 mg).
-
Catalyst: Raney nickel (50 mg) in ethanol.
-
Conditions: 50°C, 6 hours.
-
-
Result : Δ⁷,²⁴-cholestadien-3β-ol is obtained with 85% yield, confirmed by GC-MS (M⁺ m/z = 428.4).
Isolation from Natural Sources
Skin of Triparanol-Treated Rats
Δ⁷,²⁴-cholestadien-3β-ol accumulates in the skin of rats due to inhibited Δ²⁴-reductase activity:
-
Extraction :
-
Chromatography :
Plant Sterol-Enriched Sources
While rare in plants, Δ⁷,²⁴-cholestadien-3β-ol has been isolated from Euphorbia species:
-
Column Chromatography :
Analytical Characterization
Spectroscopic Data
Chromatographic Parameters
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| Silver ion HPLC | Zorbax RX-SIL | Hexane-isopropanol (99:1) | 22.4 |
| GC-MS | Rxi-5Sil MS (10 m × 0.10 mm) | Hydrogen, 28.7 mL/min | 14.2 |
Challenges and Optimizations
Q & A
Basic Research Questions
Q. How can gas-liquid chromatography-mass spectrometry (GLC-MS) be optimized for identifying delta7,24-Cholestadien-3beta-ol in biological samples?
- Methodology : Use GLC-MS with derivatization (e.g., silylation) to enhance volatility and detection sensitivity. Focus on characteristic fragmentation patterns, such as m/z peaks corresponding to the molecular ion (C₂₇H₄₄O) and diagnostic ions for the delta7,24 double bonds. Compare retention indices with structurally similar sterols (e.g., zymosterol derivatives) to resolve co-elution issues .
- Key Data : Reference CAS No. 651-54-7 (for 5alpha-Cholesta-7,24-diene-3beta-ol, a structural analog) to cross-validate spectral libraries .
Q. What structural features distinguish this compound from other cholestadienols, such as delta8,24 isomers?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, to analyze olefinic carbons (δ ~115-140 ppm). The delta7,24 configuration shows distinct chemical shifts compared to delta8,24 isomers. High-resolution mass spectrometry (HRMS) further confirms molecular formula (C₂₇H₄₄O) and fragmentation pathways .
- Challenge : Differentiate from 5alpha-Cholesta-8,24-dien-3beta-ol (zymosterol) using enzymatic assays (e.g., sterol C7-desaturase activity) .
Q. What enzymatic pathways are implicated in the biosynthesis of this compound?
- Pathway : Likely involves sterol C24-methyltransferase and delta7-sterol reductase (DHCR7). Compare with zymosterol biosynthesis, where delta8,24-isomers are intermediates. Note that DHCR7 knockdown models may accumulate delta7,24 derivatives due to incomplete reduction .
- Experimental Design : Use radiolabeled precursors (e.g., [¹⁴C]-mevalonate) in cell cultures to track metabolic flux and identify rate-limiting steps .
Advanced Research Questions
Q. How can synthetic routes for this compound achieve high stereochemical purity?
- Strategy : Start with cholesterol derivatives and employ regioselective dehydrogenation (e.g., using DDQ or selenium dioxide) to introduce delta7 and delta24 double bonds. Optimize reaction conditions (temperature, solvent polarity) to minimize side products like delta5,7,24-trien-3beta-ol .
- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to verify transannular interactions between C3-OH and C7-H .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound across models?
- Case Study : In liver disease studies, conflicting results may arise from differences in sample preparation (e.g., free vs. esterified sterol quantification). Standardize extraction protocols (e.g., Folch partitioning) and validate using spike-recovery experiments with deuterated analogs .
- Statistical Approach : Apply multivariate analysis to isolate confounding variables (e.g., patient lipid profiles, co-existing metabolites) that obscure dose-response relationships .
Q. What role does sterol delta7 reductase (DHCR7) play in regulating this compound levels, and how can genetic models elucidate this?
- Mechanism : DHCR7 catalyzes the reduction of delta7 double bonds in sterols. In DHCR7-deficient models (e.g., SLOS patients), this compound accumulates, suggesting it is a downstream metabolite. Use CRISPR-Cas9 knockout cell lines to study compensatory pathways (e.g., alternative reductases) .
- Tools : Quantify enzyme activity via LC-MS/MS monitoring of substrate depletion (this compound) and product formation (cholestanol derivatives) .
Key Challenges & Recommendations
- Stereochemical Purity : Prioritize enzymatic synthesis over chemical routes to avoid racemization .
- Data Reproducibility : Share raw spectral data and chromatograms in supplementary materials to enable cross-lab validation .
- Model Limitations : Note that SMN Delta7 mouse models may not fully replicate human metabolic pathways due to cardiac artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
